ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate
Description
Ethyl N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is a thienopyrimidine derivative characterized by a fused bicyclic core (5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) linked via a sulfanyl-acetyl-glycinate ester side chain. Synthesis typically involves nucleophilic substitution reactions, such as the displacement of a chlorinated pyrimidine intermediate with thiol-containing reagents (e.g., glycinate derivatives) under reflux conditions .
Properties
Molecular Formula |
C16H19N3O3S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]acetate |
InChI |
InChI=1S/C16H19N3O3S2/c1-2-22-13(21)7-17-12(20)8-23-15-14-10-5-3-4-6-11(10)24-16(14)19-9-18-15/h9H,2-8H2,1H3,(H,17,20) |
InChI Key |
YAVGTWUVEKNCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate typically involves multi-step organic reactionsThe final step involves the esterification of the glycine moiety with ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization and chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs
Thieno[2,3-d]pyrimidine derivatives often differ in substituents at the 2-, 4-, and 7-positions of the core, as well as the nature of the side chain. Key analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Lipophilicity (ClogP) and molecular weight are critical for pharmacokinetics:
*Predicted based on glycinate’s polarity; †Estimated from structural analogs.
Key Observations :
Spectroscopic and Structural Features
- NMR Shifts : Pyridyl amide derivatives (e.g., ) show distinct ¹H NMR signals at δ 11.18 (NH) and δ 8.01 (CH), whereas acetamide analogs (e.g., ) exhibit downfield shifts due to electron-withdrawing substituents.
- Crystal Packing: Fused thienopyrimidine rings adopt planar conformations, stabilized by C–H···O/N hydrogen bonds, as seen in ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) derivatives .
Biological Activity
Ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
1. Chemical Structure and Synthesis
The compound features a unique structure that incorporates a tetrahydrobenzothieno moiety and a glycinate group. Its molecular formula is with a molar mass of approximately 282.36 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzothieno moiety : This involves the cyclization of appropriate precursors.
- Sulfanylation : Introduction of the sulfanyl group to enhance biological activity.
- Acetylation and glycinylation : To form the final product with desired functional groups.
Each step requires careful optimization to achieve high yield and purity, often employing purification techniques such as recrystallization or chromatography .
2. Biological Activity
Preliminary studies suggest that ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures show significant antimicrobial properties against various pathogens. For instance, derivatives of benzothieno compounds have demonstrated efficacy against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans . Ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate may exhibit comparable activity due to its structural features.
Anticancer Potential
The presence of the tetrahydrobenzothieno structure is linked to anticancer properties in similar compounds. Studies have shown that certain benzothieno derivatives can inhibit cancer cell proliferation by inducing apoptosis . Further investigation into this compound could reveal specific mechanisms of action against various cancer cell lines.
Anti-inflammatory Effects
Compounds sharing structural similarities with ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate have been noted for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines .
3. Comparative Analysis with Related Compounds
To understand the potential of ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate better, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-amino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(morpholin-4-yl)ethyl]acetamide | Benzothieno structure with amino group | Anticancer properties |
| Ethyl N-[3-(2-thienyl)acryloyl]glycinate | Contains thienyl group | Antimicrobial activity |
| 2-{[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]}amino benzoic acid | Similar sulfanylation | Potential anti-inflammatory effects |
This table illustrates how ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate could stand out due to its combination of functionalities that may enhance solubility and bioavailability compared to simpler analogs .
4. Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the biological activities expected from ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate:
- Study on Benzothiophene Derivatives : This research evaluated various benzothiophene derivatives for their antimicrobial activity and found significant efficacy against both gram-positive and gram-negative bacteria .
- Anticancer Activity Research : A study on tetrahydrobenzothiophene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
These findings underscore the importance of further research into ethyl N-[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]glycinate for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
